7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride
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Overview
Description
7-Hydroxygranisetron is a derivative of granisetron, a selective serotonin 5-HT3 receptor antagonist commonly used as an antiemetic agent to treat nausea and vomiting induced by chemotherapy . The compound, with the chemical formula C18H19N3O, is formed as a metabolite of granisetron in the human body . It has been found to possess similar pharmacological activity to granisetron but with a longer half-life .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxygranisetron can be achieved through multiple synthetic routes. One common method involves the use of 1H-Indazole-3-carboxylic acid, 1-acetyl-, methyl ester as a starting material . The reaction involves the addition of sodium hydroxide and water, followed by heating the mixture at 60 to 70°C for several hours. The reaction mixture is then poured into concentrated hydrochloric acid to precipitate the product .
Industrial Production Methods: Industrial production of 7-Hydroxygranisetron typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxygranisetron undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Mechanism of Action
7-Hydroxygranisetron exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors . These receptors are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract . By inhibiting these receptors, the compound reduces the activity of the vagus nerve, which is responsible for activating the vomiting center in the medulla .
Comparison with Similar Compounds
Granisetron: The parent compound, also a 5-HT3 receptor antagonist, but with a shorter half-life.
9’-Desmethylgranisetron: Another metabolite of granisetron, produced by the action of cytochrome P450 3A4.
Uniqueness: 7-Hydroxygranisetron is unique due to its longer half-life and similar pharmacological activity compared to granisetron . This makes it a promising candidate for extended-release formulations and long-term treatment options .
Properties
Molecular Formula |
C18H25ClN4O2 |
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Molecular Weight |
364.9 g/mol |
IUPAC Name |
7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N4O2.ClH/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16;/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24);1H/t11?,12-,13+; |
InChI Key |
MBSNWMLKHVHIJB-XCJHQLQTSA-N |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
Origin of Product |
United States |
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